Tert-Butyl (2-(methylthio)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and materials science. They often serve as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve several steps, including protection of amino groups, alkylation, and carbamation. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step, which is a cyclization reaction that introduces a lactam moiety into the molecule . Another synthesis method for a tert-butyl carbamate derivative uses O-tert-butyl-N-(chloromethyl)-N-methyl carbamate as a source of the MeNHCH2− synthon, which is then reacted with various electrophiles to yield functionalized carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized by spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a related compound, (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, shows a cis urethane linkage and dimer formation through N—H⋯O=C hydrogen bonds . Similarly, the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate is stabilized by intramolecular C—H⋯O hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, including hydrolysis, alkylation, and reactions with organometallics. For example, hydrolysis of a tert-butyl carbamate can lead to the deprotection of the amine functionality . In another case, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can form complexes with metals, as seen in the synthesis of copper(II) and nickel(II) complexes with tert-butyl N-(2-mercaptoethyl)carbamate, which mimic the active site of thiolate-alkylating enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the solubility and reactivity of the compound. The hydrogen bonding patterns observed in the crystal structures can also impact the melting points and stability of these compounds . The electrochemical properties, such as redox behavior, can be studied using cyclic voltammetry, which is important for understanding the reactivity of metal complexes of tert-butyl carbamates .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl (2-(methylthio)ethyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, a key intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Crystal Structure and Molecular Conformation
The compound's crystal structure and molecular conformation have been studied to facilitate the synthesis of specific isomers and derivatives. For instance, crystals of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, have been grown and analyzed to understand its molecular structure, which is crucial for the synthesis of enantiopure compounds (Oku, Naito, Yamada, & Katakai, 2004).
Directed Lithiation and Chemical Transformations
Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate and similar compounds allows for the creation of various substituted products. This process is significant in organic synthesis, providing high yields of modified products and demonstrating versatility in chemical transformations (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Gasoline Additives
This compound plays a role in the synthesis of fuel additives like ethyl tert-butyl ether (ETBE). A study described the synthesis and characterization of ETBE, which is used to reduce emissions from vehicles. The study highlights the importance of this compound in creating environmentally friendly gasoline additives (Donahue, D'Amico, & Exline, 2002).
Novel Protease Inhibitors
Enantioselective synthesis of certain carbamates, including tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, has been utilized in the development of novel β-secretase inhibitors. This is particularly relevant in the context of designing new drugs for diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).
Environmental Impact Studies
The compound has also been studied in the context of its environmental impact, particularly its role in soil ecology and the dynamics of inorganic nitrogen in soil when used as a gasoline additive (Bartling, Schloter, & Wilke, 2010).
properties
IUPAC Name |
tert-butyl N-(2-methylsulfanylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZPSAMFDSYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399880 | |
Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl (2-(methylthio)ethyl)carbamate | |
CAS RN |
174360-08-8 | |
Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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